molecular formula C19H23NO2 B3742816 6,7-dimethoxy-2-[(2-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline

6,7-dimethoxy-2-[(2-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline

Cat. No.: B3742816
M. Wt: 297.4 g/mol
InChI Key: QBBCHRCDZFAMIZ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-[(2-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This specific compound is characterized by the presence of methoxy groups at the 6 and 7 positions and a 2-methylphenylmethyl group at the 2 position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-[(2-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system. The reaction typically requires mild to moderate heating and can be carried out in solvents such as ethanol or methanol.

Another method involves the reduction of a corresponding nitro compound followed by cyclization. This process may involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or chemical reducing agents like iron powder in acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale Pictet-Spengler reactions using optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and cost-effectiveness. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-[(2-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the isoquinoline ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid are typical reducing agents.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized isoquinolines.

Scientific Research Applications

6,7-Dimethoxy-2-[(2-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

    Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-[(2-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline:

    2-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another related compound with similar functional groups and potential biological activity.

Uniqueness

6,7-Dimethoxy-2-[(2-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its methoxy groups and 2-methylphenylmethyl substituent can influence its reactivity and interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6,7-dimethoxy-2-[(2-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-14-6-4-5-7-16(14)12-20-9-8-15-10-18(21-2)19(22-3)11-17(15)13-20/h4-7,10-11H,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBCHRCDZFAMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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